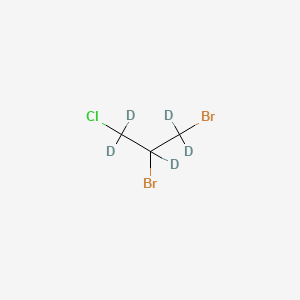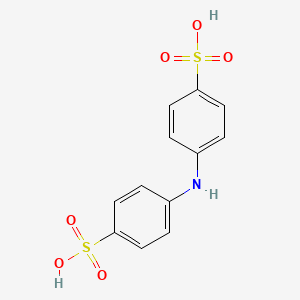
2,2'-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H14Cl4O6S. It is known for its unique structure, which includes two phenylene rings connected by a sulfonyl group and linked to ethanol groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol typically involves the reaction of 2,6-dichlorophenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenylene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially disrupting their normal function. The phenylene rings and ethanol groups may also contribute to its overall activity by enhancing its binding affinity and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Sulfonylbis(4,1-phenylene)oxy)bisethanol: Lacks the chlorine atoms, which may affect its reactivity and applications.
2,2’-(Sulfonylbis(2,6-dimethyl-4,1-phenylene)oxy)bisethanol: Contains methyl groups instead of chlorine, leading to different chemical properties.
Uniqueness
This makes it a valuable compound for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
91198-38-8 |
|---|---|
Molekularformel |
C16H14Cl4O6S |
Molekulargewicht |
476.2 g/mol |
IUPAC-Name |
2-[2,6-dichloro-4-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
InChI |
InChI=1S/C16H14Cl4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2 |
InChI-Schlüssel |
WINCTAVQOYZBMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)OCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)


![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)






